![molecular formula C16H13N9 B14686915 6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 35107-31-4](/img/structure/B14686915.png)
6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound with a molecular formula of C16H13N9. This compound is notable for its unique structure, which includes both benzotriazine and triazine moieties. These structures are known for their applications in various fields, including materials science, pharmaceuticals, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine can be achieved through several methods. One common approach involves the oxidative cyclization of amidrazones. This method typically uses atmospheric oxygen in the presence of a palladium catalyst (Pd/C) and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Another method involves the addition of organolithium reagents to 1,2,4-benzotriazines, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the oxidative cyclization process. it has been noted that the yield of the product can decrease significantly when scaling up to gram quantities . Therefore, optimizing reaction conditions and scaling strategies is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using atmospheric oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Atmospheric oxygen, Pd/C, DBU.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure and reactivity.
Industry: Applications in materials science, including the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications such as molecular electronics and spintronics . The triazine and benzotriazine moieties can interact with biological macromolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzotriazine: Known for its applications in heterocyclic chemistry and materials science.
1,3,5-Triazine: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of benzotriazine and triazine moieties, which confer distinct electronic and chemical properties. This combination allows for a wide range of applications, from materials science to pharmaceuticals .
Eigenschaften
CAS-Nummer |
35107-31-4 |
|---|---|
Molekularformel |
C16H13N9 |
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
6-[4-(1,2,3-benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H13N9/c17-15-20-13(21-16(18)22-15)9-5-7-10(8-6-9)19-14-11-3-1-2-4-12(11)23-25-24-14/h1-8H,(H,19,23,24)(H4,17,18,20,21,22) |
InChI-Schlüssel |
DWTVZEBUZGANTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=N2)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


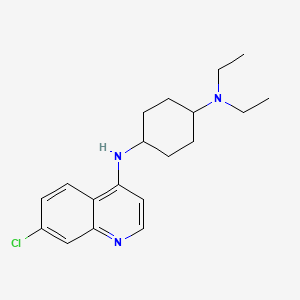
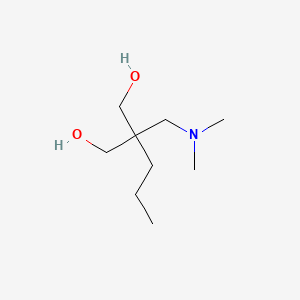
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)


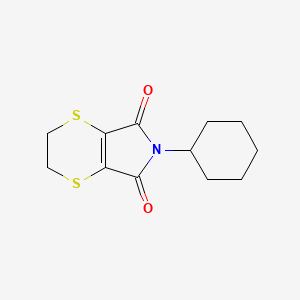
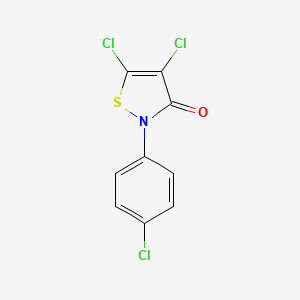
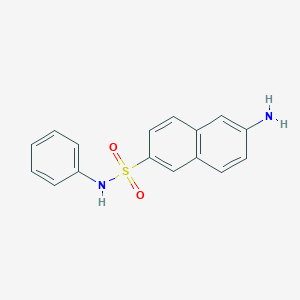
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
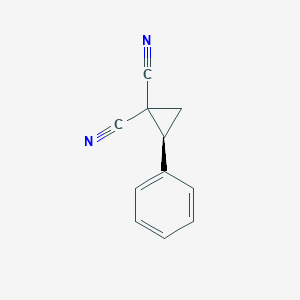
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)


![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
